Structural Isomerism: N-(Mercaptomethyl)acetamide vs. N-(Methyl)mercaptoacetamide
N-(Mercaptomethyl)acetamide (CAS 256471-59-7) is a constitutional isomer of N-(Methyl)mercaptoacetamide (CAS 20938-74-3). The former features a thiol group (-SH) on a methylene group attached to the amide nitrogen (SMILES: CC(=O)NCS), whereas the latter has a methyl group on the nitrogen and a thiol on the α-carbon (SMILES: SCC(=O)NC) [1][2]. This difference in atom connectivity, despite an identical molecular formula (C₃H₇NOS) and molecular weight (105.16 g/mol), results in two distinct chemical entities with different physical properties, reactivity profiles, and, most critically, divergent biological interactions [1][2].
| Evidence Dimension | Structural Connectivity |
|---|---|
| Target Compound Data | Thiol on nitrogen-attached methylene group; SMILES: CC(=O)NCS |
| Comparator Or Baseline | N-(Methyl)mercaptoacetamide (Thiol on α-carbon; SMILES: SCC(=O)NC) |
| Quantified Difference | Constitutional isomerism; different functional group placement leads to distinct chemical and biological properties. |
| Conditions | Molecular structure determination by standard spectroscopic methods (e.g., NMR, MS) and database identifiers (CAS, InChI Key). |
Why This Matters
The structural difference is absolute and binary; a research group requiring the specific connectivity of N-(Mercaptomethyl)acetamide cannot use the more common isomer without invalidating their experimental design, as the two compounds are chemically distinct.
- [1] ChemSrc. (2024). N-(Mercaptomethyl)acetamide - CAS 256471-59-7. Retrieved from m.chemsrc.com. View Source
- [2] NIST Chemistry WebBook. N-(Methyl)mercaptoacetamide. NIST Standard Reference Database Number 69. Retrieved from webbook.nist.gov. View Source
